Terminal Alkene vs. Saturated N-Acyl Analogs: Presence of a Covalent Diversification Handle
The target compound features a terminal, non-conjugated alkene (C=C bond at the pent-4-enamide terminus) that enables thiol-ene click chemistry and radical-mediated cyclization reactions. In contrast, saturated N-(2-hydroxy-3-phenylpropyl)acyl analogs (e.g., the acetamide or propanamide) lack this functional handle entirely, rendering them inert to these widely employed bioconjugation and heterocycle-construction modalities [1]. The presence of the terminal alkene is confirmed by the SMILES notation C=CCCC(=O)NCC(O)Cc1ccccc1 and the InChIKey MDNDHEBYKPEUGK-UHFFFAOYSA-N [2].
| Evidence Dimension | Terminal alkene content (structural feature enabling thiol-ene and radical cyclization chemistry) |
|---|---|
| Target Compound Data | One terminal C=C double bond (confirmed by SMILES: C=CCCC(=O)N...) |
| Comparator Or Baseline | Saturated N-(2-hydroxy-3-phenylpropyl)acyl analogs: 0 terminal C=C bonds |
| Quantified Difference | Qualitative binary difference: alkene present vs. absent; enables orthogonal reactivity pathway absent in saturated comparators |
| Conditions | Structural analysis by SMILES/InChIKey from PubChem; reactivity context per established pent-4-enamide radical cyclization literature [1] |
Why This Matters
For researchers requiring a diversifiable intermediate with a bioorthogonal or radical-cyclization-competent handle, saturated analogs are functionally inert and cannot substitute; this binary structural feature directly governs procurement choice.
- [1] Anti-Beckwith stereoselectivity in amidyl radical cyclisations: Bu₃SnH-mediated 5-exo-trig acyl mode cyclisation of 2-substituted pent-4-enamide radicals. Tetrahedron. 2014;70(5):1047-1057. doi:10.1016/j.tet.2013.12.065. View Source
- [2] PubChem. N-(2-hydroxy-3-phenylpropyl)pent-4-enamide. PubChem CID 56765250. https://pubchem.ncbi.nlm.nih.gov/compound/1351613-04-1 (accessed 2026-04-28). View Source
